molecular formula C4H9NO3 B612837 (R)-3-Amino-2-(hydroxymethyl)propanoic acid CAS No. 1217700-75-8

(R)-3-Amino-2-(hydroxymethyl)propanoic acid

Cat. No. B612837
M. Wt: 119.12
InChI Key: UHLNJPIGFDWGTP-GSVOUGTGSA-N
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Description

“2,2-Bis(hydroxymethyl)propionic acid” also known as “Dimethylolpropionic acid” is a type of organic compound that is commonly used as an AB2 type monomer for the synthesis of hyperbranched polymers . It is generally found in a solid state .


Synthesis Analysis

The synthesis of “2,2-Bis(hydroxymethyl)propionic acid” based dendrimers has been reported in several studies . These dendrimers have potential applications in various fields including the delivery systems for potent anticancer drugs .


Molecular Structure Analysis

The molecular structure of “2,2-Bis(hydroxymethyl)propionic acid” can be represented as (HOCH2)2C(CH3)COOH .


Chemical Reactions Analysis

The oxidation of 1-propanol to propionic acid with hydrogen peroxide has been reported in a study . The study revealed the key metabolic nodes of propionic acid synthesis.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Bis(hydroxymethyl)propionic acid” include a melting point of 189-191 °C and solubility in water, acetone, and methanol .

Scientific Research Applications

Chromatography and Analytical Chemistry

Hydrophilic interaction chromatography (HILIC) is a valuable alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples, including amino acids like serine. The use of highly organic HILIC mobile phases enhances ionization in mass spectrometry, making it a popular technique for analyzing peptides, proteins, oligosaccharides, drugs, metabolites, and natural compounds (Jandera, 2011).

Biochemical Applications

The ninhydrin reaction, which forms Ruhemann's purple upon reaction with primary amino groups, including serine, is extensively used for analyzing amino acids, peptides, and proteins across various scientific fields. This reaction is integral to agricultural, biochemical, clinical, environmental, food, forensic, histochemical, microbiological, medical, nutritional, plant, and protein sciences, demonstrating the broad utility of amino acids like serine in analytical chemistry (Friedman, 2004).

Material Science

Serine's structural versatility is exploited in the synthesis of polyhydroxyalkanoates (PHAs) and other biopolymers, where it serves as a precursor for chiral hydroxyalkanoic acids. These compounds are pivotal in developing materials for applications ranging from food packaging to biomedical uses, showcasing the potential of amino acids in creating sustainable materials (Yáñez et al., 2020).

Biotechnological Production

Lactic acid production from biomass, a critical process in green chemistry, utilizes amino acids like serine as intermediates in the synthesis of biodegradable polymers and other chemicals. This highlights the role of amino acids in the sustainable production of value-added chemicals from renewable resources (Gao et al., 2011).

Safety And Hazards

The safety data sheet for “2,2-Bis(hydroxymethyl)propionic acid” indicates that it may cause serious eye irritation and respiratory irritation . It is recommended to handle this chemical with appropriate safety measures .

Future Directions

The use of “2,2-Bis(hydroxymethyl)propionic acid” based dendrimers in gene therapy has been suggested as a future direction . These dendrimers could potentially be used for the delivery of genetic material in gene therapy applications .

properties

IUPAC Name

(2R)-2-(aminomethyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLNJPIGFDWGTP-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677387
Record name (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-2-(hydroxymethyl)propanoic acid

CAS RN

1217700-75-8
Record name (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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